Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate
Description
Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phosphate group attached to a diphenyl structure, which is further substituted with a propane-2-sulfonyl group.
Properties
CAS No. |
918811-15-1 |
|---|---|
Molecular Formula |
C23H25O6PS |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
diphenyl 1-(2-propan-2-ylsulfonylphenyl)ethyl phosphate |
InChI |
InChI=1S/C23H25O6PS/c1-18(2)31(25,26)23-17-11-10-16-22(23)19(3)27-30(24,28-20-12-6-4-7-13-20)29-21-14-8-5-9-15-21/h4-19H,1-3H3 |
InChI Key |
DFNZNORLTPUKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(C)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate typically involves the reaction of diphenyl phosphate with 1-[2-(propane-2-sulfonyl)phenyl]ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activities. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphate: Lacks the propane-2-sulfonyl group but shares the diphenyl phosphate structure.
Phenyl phosphate: Contains a single phenyl group instead of a diphenyl structure.
Sulfonyl phosphates: Compounds with similar sulfonyl and phosphate groups but different substituents.
Uniqueness
Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate is unique due to the combination of its diphenyl phosphate structure with a propane-2-sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
